![molecular formula C13H23NO4 B2404425 4-[(2-Methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid CAS No. 2243505-85-1](/img/structure/B2404425.png)
4-[(2-Methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Applications in Catalysis and Hydrocarbon Aromatization
- Catalytic Reactions and Hydrocarbon Transformation : Pines and Nogueira (1981) described the catalytic aromatization of various hydrocarbons, including cycloheptane, using platinum-alumina catalysts. This process involves skeletal isomerization and dehydrocyclization, offering insights into hydrocarbon transformations applicable in refining and petrochemical industries (Pines & Nogueira, 1981).
Environmental and Toxicological Aspects
- Environmental Impact and Toxicity Assessment : Paustenbach et al. (2015) reviewed the toxicity of crude 4-methylcyclohexanemethanol (MCHM), analyzing its environmental impact and health risks. Although this study focuses on MCHM, it provides a comprehensive framework for assessing the toxicity and environmental behavior of industrial solvents and related compounds (Paustenbach et al., 2015).
Metabolism and Biochemical Interactions
- Species-Specific Metabolism and Toxicity : Natsch et al. (2021) discussed the species-specific metabolism of cyclamen aldehyde and its link to male rat reprotoxicity. Understanding the metabolic pathways and species-specific reactions can provide valuable insights for toxicological assessments and drug development processes (Natsch et al., 2021).
Pharmaceutical and Medicinal Chemistry
- Drug Synthesis and Bioisosteric Applications : Horgan and O’ Sullivan (2021) reviewed the applications of novel carboxylic acid bioisosteres in medicinal chemistry. The study highlights the importance of carboxylic acid moieties in drug development and the innovative approaches used to enhance drug properties (Horgan & O’ Sullivan, 2021).
Biotechnology and Bioengineering
- Biocatalyst Inhibition and Carboxylic Acid Applications : Jarboe et al. (2013) discussed the inhibitory effects of carboxylic acids on microbes used in biotechnological processes. This review provides a detailed analysis of the mechanisms through which carboxylic acids interact with microbial cells, which is crucial for optimizing fermentation processes and biotechnological applications (Jarboe et al., 2013).
Industrial and Chemical Engineering
- Solvent Extraction and Liquid-Liquid Extraction (LLX) : Sprakel and Schuur (2019) reviewed solvent developments for LLX of carboxylic acids, crucial for the recovery of carboxylic acids from aqueous streams. This study provides insights into solvent selection and regeneration strategies, important for industrial applications involving carboxylic acids (Sprakel & Schuur, 2019).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-5-9(7-8-10)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKDBCZQSCYLAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(CC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

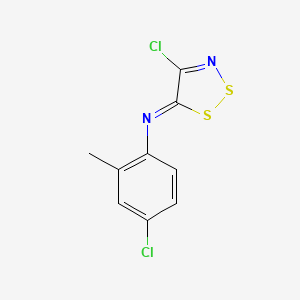
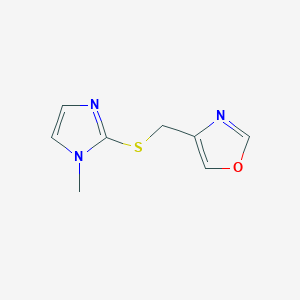
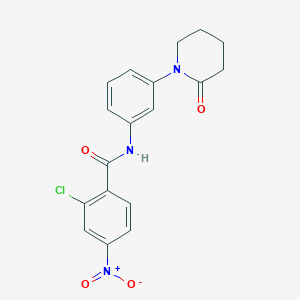
![2-([1,1'-biphenyl]-4-yl)-N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2404352.png)
![2-({4-[(4-Fluorobenzyl)oxy]phenyl}methylene)malononitrile](/img/structure/B2404353.png)

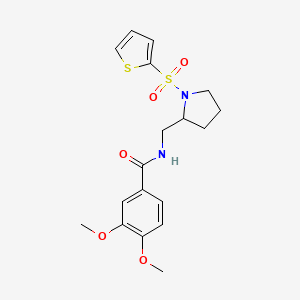
![N-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]prop-2-enamide](/img/structure/B2404357.png)
![(Z)-ethyl 2-(6-methyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2404358.png)
![3-Fluoro-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]benzonitrile](/img/structure/B2404360.png)
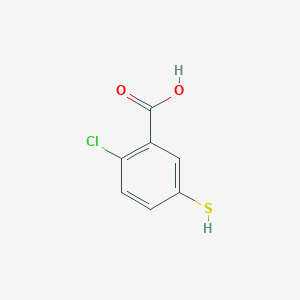
![2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2404362.png)
![N-methyl-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2404363.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2404364.png)